![molecular formula C16H11N3O2S B4646937 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4646937.png)
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiadiazole ring and a quinazoline ring. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood. However, it has been suggested that the anticancer properties of this compound are due to its ability to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The anti-inflammatory and antioxidant properties of this compound are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its potential applications in various fields, including medicine, agriculture, and material science. This compound has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs, pesticides, and materials. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.
Future Directions
There are several future directions for the research on 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One of the future directions is to explore its potential applications in the treatment of various inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and Alzheimer's disease. Another future direction is to investigate its potential applications in the development of new pesticides for agricultural use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. In agriculture, this compound has been found to exhibit antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been found to possess good thermal stability and optical properties, making it a potential candidate for the development of new materials.
properties
IUPAC Name |
2-(4-methoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-21-11-8-6-10(7-9-11)14-18-19-15(20)12-4-2-3-5-13(12)17-16(19)22-14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMWPICARCGJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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